Zinc arsenide
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/2As.3Zn | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKSESDHCKYTHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Zn].[Zn]=[As].[Zn]=[As] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Zn3As2, As2Zn3 | |
| Record name | zinc arsenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zinc_arsenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12006-40-5 | |
| Record name | Trizinc diarsenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Growth Methodologies for Zinc Arsenide Materials
Bulk Material Synthesis Techniques
The creation of bulk zinc arsenide crystals is the foundational step for many applications and for providing source material for thin film deposition. Various techniques have been developed to synthesize this material, ranging from direct reactions of the constituent elements to more sophisticated crystal growth methods.
Conventional Elemental Reaction Methods
The direct reaction of zinc and arsenic elements is a fundamental approach to synthesizing this compound. wikipedia.org This method typically involves combining the elements in stoichiometric ratios and heating them in a sealed, evacuated ampoule.
One patented method involves pulverizing metallic arsenic and zinc, mixing them in a specific mass ratio (1:0.5 to 1.33), and then reacting them under an inert gas atmosphere at temperatures ranging from 400 to 1200°C for 0.5 to 24 hours. google.com The resulting mixture contains this compound (Zn₃As₂) along with any unreacted elements. google.com To purify the product, the mixture is subjected to a vacuum volatilization step at 500-1200°C and a pressure of 20-2000 Pa for 0.5 to 10 hours, which removes the more volatile unreacted zinc and arsenic. google.com The final product, after cooling, can achieve a purity of over 99 wt%. google.com
Another vapor-phase synthesis method involves volatilizing metallic arsenic and zinc separately at temperatures between 400 and 1200°C for 0.5 to 10 hours. google.com The resulting vapors are then reacted at a temperature of 400-900°C for 0.5 to 10 hours to form a deposit. google.com A subsequent volatilization step at 600-1100°C and a pressure of 0.5-2000 Pa is employed to remove unreacted metals, yielding this compound with a purity greater than 99.995 wt%. google.com This method is noted for its fast reaction speed and relatively simple control conditions. google.com
Table 1: Parameters for Conventional Elemental Reaction Methods
| Parameter | Method 1: Direct Reaction | Method 2: Vapor-Phase Synthesis |
| Starting Materials | Pulverized metallic arsenic and zinc | Metallic arsenic and zinc |
| Initial Reaction Temperature | 400-1200°C | 400-1200°C (volatilization) |
| Reaction Time | 0.5-24 hours | 0.5-10 hours |
| Purification Step | Vacuum volatilization | Vacuum volatilization |
| Purification Temperature | 500-1200°C | 600-1100°C |
| Purification Pressure | 20-2000 Pa | 0.5-2000 Pa |
| Final Purity | > 99 wt% | > 99.995 wt% |
This table summarizes key parameters from patented conventional elemental reaction methods for synthesizing this compound.
Advanced Bulk Crystal Growth Approaches
Beyond simple synthesis, producing large, high-quality single crystals is crucial for many semiconductor applications. Advanced bulk crystal growth techniques are employed to achieve this. While specific details for this compound are not as widespread as for other semiconductors like silicon or gallium arsenide, methods like the Bridgman-Stockbarger and Czochralski techniques are common for growing bulk single crystals of III-V and II-V compound semiconductors. researchgate.netwikipedia.org
The Czochralski method, for instance, involves pulling a single crystal from a melt. wikipedia.org This technique is widely used for silicon and has been adapted for other materials like gallium arsenide. wikipedia.org For compounds with volatile components like arsenic, a high-pressure environment is often necessary to prevent decomposition. The Bridgman-Stockbarger method involves the directional solidification of a molten charge in a sealed ampoule, which can also be adapted for materials with volatile constituents. researchgate.net
A flux growth technique using liquid arsenic as a reaction medium at high pressures has been reported for the growth of high-quality cubic boron arsenide crystals, a method that could potentially be adapted for this compound. aip.org This approach has been shown to produce larger and higher-quality crystals compared to chemical vapor transport methods. aip.org
Thin Film Deposition Strategies
For many electronic and optoelectronic applications, thin films of this compound are required. nanorh.com Physical vapor deposition (PVD) is a common category of techniques used to deposit these thin films onto various substrates. americanelements.com
Physical Vapor Deposition Techniques
PVD encompasses several methods where a material is vaporized from a solid source in a vacuum and then condensed onto a substrate to form a thin film.
Vacuum Evaporation Processes
Vacuum evaporation is a straightforward PVD technique where a source material, such as this compound powder, is heated in a vacuum chamber until it evaporates. optica.orgnsf.gov The vapor then travels and deposits onto a substrate.
In a typical setup, powdered Zn₃As₂ is placed in a tungsten boat within a deposition system. optica.orgnsf.gov The chamber is evacuated to a high vacuum (e.g., less than 2 × 10⁻⁶ torr). optica.orgnsf.gov An electric current is passed through the tungsten boat, heating it and causing the this compound to evaporate. byu.edu The vapor then coats a substrate positioned above the source. optica.orgnsf.gov A shutter is often used to control the deposition process, opening only when the desired evaporation rate is achieved. optica.orgnsf.gov
The stoichiometry of the resulting films can be a challenge with this method, as the constituent elements may have different vapor pressures, leading to a loss of arsenic. osti.gov Films produced by thermal evaporation of ZnAs₂ can have stoichiometries ranging from ZnAs₀.₆ (i.e., Zn₃As₂) to ZnAs₂. osti.gov The resulting films are often amorphous when deposited on substrates like glass or Si₃N₄/silicon, but can be polycrystalline on sapphire. optica.orgnsf.govoptica.org
Table 2: Parameters for Vacuum Evaporation of this compound
| Parameter | Typical Value/Condition |
| Source Material | Powdered Zn₃As₂ or ZnAs₂ |
| Crucible | Tungsten boat |
| Base Pressure | < 2 × 10⁻⁶ torr |
| Deposition Rate | > 0.2 nm/s |
| Substrate | Glass, Si₃N₄/silicon, sapphire |
| Film Structure | Amorphous or polycrystalline |
This table outlines typical parameters used in the vacuum evaporation process for depositing this compound thin films. optica.orgnsf.gov
Flash Evaporation Optimization
To address the issue of stoichiometry control in conventional vacuum evaporation, flash evaporation has been explored. osti.gov In this technique, small particles of the evaporant material are dropped in a steady stream onto a heated filament that is hot enough to cause almost instantaneous evaporation. osti.gov The rapid evaporation is intended to be so fast that the compound does not have time to decompose before vaporizing. osti.gov
In practice, a tungsten strip is used as the hot filament, and a chute directs the evaporant particles onto it. osti.gov While this method can produce films with better thickness uniformity and fewer pinholes compared to slower evaporation, controlling the stoichiometry remains a challenge. osti.gov Films produced by flash evaporation have often been found to be deficient in arsenic, with some having a Zn:As ratio of about 1:1. osti.gov However, under certain conditions, films with the stoichiometry of Zn₃As₂ have been achieved. osti.gov The technique has been used to study the miscibility of various III-V semiconductors, demonstrating its utility in producing films of compound materials. aip.org
Chemical Vapor Deposition Approaches for Thin Films
Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.
One approach to depositing arsenic-doped zinc oxide involves using this compound (Zn3As2) as a precursor. aip.org In this process, the this compound is evaporated and transported by a carrier gas to a substrate where it reacts with an oxygen precursor to form the film. aip.org This method is considered attractive for producing defect-free films with high crystalline quality. aip.org Another related technique is atmospheric pressure CVD, which has been used to create thin film zinc silicate (B1173343) sources for diffusing zinc into gallium arsenide. aip.org
Molecular Beam Epitaxy (MBE) in Related Arsenide Heterojunction Systems
Molecular Beam Epitaxy (MBE) is a sophisticated UHV (ultra-high vacuum) deposition technique that allows for the growth of high-purity single-crystal layers with atomic-level precision. ethz.charxiv.org While specific literature on the MBE growth of this compound is limited, the technique is extensively used for growing high-quality III-V compound semiconductor heterostructures, such as those based on gallium arsenide (GaAs) and aluminum gallium arsenide (AlGaAs). ethz.charxiv.orgresearchgate.net
In these systems, elemental sources in effusion cells are heated to produce molecular beams that impinge on a heated substrate, forming epitaxial layers. upm.es MBE systems are often equipped with in-situ monitoring tools like RHEED (Reflection High-Energy Electron Diffraction) to observe the crystal growth in real-time. tufts.edu The technique is crucial for fabricating complex quantum structures like quantum wells and quantum dots in arsenide-based materials. ethz.ch The principles and methodologies used for GaAs and other arsenides are highly relevant for the potential epitaxial growth of this compound heterostructures.
Physical Vapor Transport (PVT) Methodologies
Physical Vapor Transport (PVT) is a crystal growth method where a source material is sublimated at a high temperature and then transported by a carrier gas to a cooler region where it crystallizes. This technique is particularly useful for growing bulk crystals of materials that sublime and decompose at high temperatures.
The PVT method has been successfully employed to grow large crystals of zinc selenide (B1212193) (ZnSe). nasa.gov A variation of this technique, the multi-tube physical vapor transport method, has been used to grow bulk crystals of (Cd,Zn)Te. researchgate.net While direct application to this compound is not extensively detailed in the provided context, the success with related II-VI compounds suggests its potential. Boron arsenide (BAs), another arsenide compound, has been synthesized using the chemical vapor transport (CVT) method, a related technique that has enabled the production of high-quality bulk crystals. acs.org
Challenges in Stoichiometry Control and Film Quality for this compound
A significant challenge in the production of this compound films is the control of stoichiometry, which, in turn, affects the film quality. Regardless of the deposition technique used, maintaining the desired ratio of zinc to arsenic can be difficult. osti.gov
Studies on amorphous this compound (a-ZnAsx) have shown that films can be prepared with stoichiometries ranging between Zn3As2 and ZnAs2. osti.gov However, thermal evaporation and flash evaporation methods have demonstrated difficulties in precisely controlling this ratio. osti.gov For instance, thermal evaporation of ZnAs2 often leads to decomposition into Zn3As2 and arsenic, resulting in films with varying compositions. osti.gov Similarly, flash evaporation, while producing films with good physical homogeneity, often results in arsenic-deficient films. osti.gov
Annealing the films can further alter the stoichiometry, typically shifting it towards the more thermally stable Zn3As2 compound. osti.gov Interestingly, research suggests that the band gap of amorphous this compound is relatively insensitive to these variations in stoichiometry. osti.gov However, for many semiconductor applications, precise control over the material's composition is crucial for achieving desired electronic and optical properties. Similar challenges in stoichiometry control are observed in other compound semiconductors, such as indium arsenide, where the use of single-source precursors is being explored to overcome these issues. rsc.org
Data Tables
Table 1: Synthesis Methods for this compound and Related Materials
| Method | Material | Key Findings | Reference |
| Radio-Frequency Sputtering | ZnS on GaAs | Successful growth of thin films. | capes.gov.brresearchgate.net |
| Radio-Frequency Sputtering | ZnO on GaAs | Film properties depend on deposition conditions. | aip.orgcore.ac.ukscispace.com |
| Electron Beam Evaporation | ZnO | Stoichiometry control is a challenge due to oxygen loss. | mdpi.com |
| Electron Beam Evaporation | ZnSe | Thermal evaporation is often preferred for better stoichiometry. | lesker.com |
| Chemical Vapor Deposition | As-doped ZnO | Zn3As2 used as a precursor for high-quality films. | aip.org |
| Molecular Beam Epitaxy | GaAs/AlGaAs | Enables growth of high-purity single-crystal layers. | ethz.charxiv.orgresearchgate.net |
| Physical Vapor Transport | ZnSe | Growth of large bulk crystals. | nasa.gov |
| Physical Vapor Transport | (Cd,Zn)Te | Growth of bulk crystals. | researchgate.net |
Investigation of Thin Film Nucleation and Growth Mechanisms
The nucleation and subsequent growth of this compound (Zn₃As₂) thin films are intricate processes significantly influenced by the deposition method, substrate type, and various thermodynamic and kinetic factors. Research into these mechanisms is crucial for controlling the structural and physical properties of the films for their intended applications.
The nature of the substrate surface plays a definitive role in the crystallinity of the resulting this compound film. Studies using thermal evaporation have demonstrated that the choice of substrate is a primary determinant of whether the film grows in a polycrystalline or amorphous state. optica.orgnsf.gov When this compound is deposited onto amorphous substrates, such as glass or silicon nitride (Si₃N₄) on silicon, the resulting films are also amorphous. optica.orgnsf.gov X-ray diffraction (XRD) analyses of these films show no crystalline peaks, confirming their amorphous nature. optica.org
In contrast, when Zn₃As₂ is evaporated onto a crystalline sapphire (Al₂O₃) substrate, a polycrystalline film is formed. optica.orgnsf.gov This suggests that the crystalline nature of the sapphire substrate provides a template that encourages the formation of ordered crystalline domains.
The growth of polycrystalline Zn₃As₂ on sapphire substrates is believed to proceed via an island-growth mechanism, most likely the Volmer-Weber (VW) model. optica.orgbyu.eduresearchgate.net The Volmer-Weber mechanism occurs when the atoms or molecules of the material being deposited (the evaporant) are more strongly bonded to each other than to the substrate atoms. optica.orgbyu.eduresearchgate.net This energetic preference leads to the formation of three-dimensional nuclei, or islands, which then grow and eventually coalesce to form a continuous film. mdpi.comwikipedia.org This growth mode is common in the deposition of semiconductors on oxide substrates. optica.orgresearchgate.net While the Volmer-Weber model is the most likely, the Stranski-Krastanov (layer-plus-island) growth mechanism cannot be completely ruled out. optica.orgnsf.govbyu.eduresearchgate.net
Scanning electron microscopy (SEM) of polycrystalline Zn₃As₂ on sapphire reveals a surface composed of many small, distinct masses with sizes in the range of 30-50 nm. optica.orgnsf.gov The surface is notably rougher than films grown on amorphous substrates and features voids and high-aspect-ratio cracks between grains. optica.orgnsf.gov Some larger, brighter grains are also observed, which may be evidence of competitive growth, a common phenomenon in thin-film development where certain crystallographic growth planes grow faster than others. optica.orgnsf.gov
A significant challenge in the growth of this compound thin films is the low sticking coefficient of the evaporated material on the substrate surfaces. optica.orgnsf.gov The sticking coefficient, which is the ratio of atoms that adhere to the surface versus the total number of incident atoms, appears to be very small for Zn₃As₂ on substrates like glass, sapphire, and silicon nitride. optica.orgnsf.govresearchgate.net However, the sticking coefficient of this compound on itself is believed to be close to one. optica.orgresearchgate.net
This discrepancy has a critical consequence: stable nucleation sites must form on the substrate before any significant and continuous film growth can occur. optica.orgnsf.govresearchgate.net In the initial stages of deposition, many of the incident molecules may re-evaporate from the surface before these stable nuclei appear. optica.orgresearchgate.net This process leads to a random and often delayed onset of nucleation, which explains the observed inconsistencies between the film thickness targeted by deposition monitors (like quartz crystal monitors) and the actual measured thickness of the final film. optica.orgnsf.gov
The following table summarizes the key research findings on the nucleation and growth of evaporated this compound films on different substrates.
Research Findings on this compound Thin Film Nucleation and Growth
| Feature | Sapphire (Al₂O₃) Substrate | Silicon Nitride (Si₃N₄)/Silicon & Glass Substrates |
|---|---|---|
| Film Crystallinity | Polycrystalline optica.orgnsf.gov | Amorphous optica.orgnsf.gov |
| Primary Growth Mechanism | Volmer-Weber (Island Growth) optica.orgnsf.govbyu.eduresearchgate.net | Not applicable (amorphous growth) |
| Nucleation & Sticking | Low initial sticking coefficient; nucleation occurs at random times after evaporation begins. optica.orgnsf.govresearchgate.net | Low initial sticking coefficient; random nucleation times observed. optica.orgnsf.gov |
| Film Morphology | Composed of small, distinct grains (30-50 nm); noticeably rougher surface with voids and cracks. optica.orgnsf.gov | Smoother surface compared to films on sapphire. optica.org |
| Observed Phenomena | Evidence of competitive growth with preferred crystallographic planes. optica.orgnsf.gov | --- |
Advanced Structural Characterization and Crystal Engineering of Zinc Arsenide
Determination of Crystalline Phases and Polymorphism
Zinc arsenide exists in different stoichiometries, with Zn₃As₂ and ZnAs₂ being the most studied. Each of these compositions can exhibit multiple crystalline forms, or polymorphs, under different conditions.
Tetragonal Crystal Structure Investigations of Zn₃As₂
This compound (Zn₃As₂) is known to crystallize in a tetragonal structure at room temperature. wikipedia.orgontosight.ai This phase is characterized by a specific arrangement of zinc and arsenic atoms within the crystal lattice. In this structure, the zinc atoms are tetrahedrally coordinated, while the arsenic atoms are surrounded by six zinc atoms at the vertices of a distorted cube. wikipedia.org Investigations into this tetragonal phase are crucial as it forms the basis for understanding the material's fundamental properties. The crystal structure of Zn₃As₂ is notably similar to that of cadmium arsenide (Cd₃As₂), zinc phosphide (B1233454) (Zn₃P₂), and cadmium phosphide (Cd₃P₂). wikipedia.org
Further studies have identified different tetragonal modifications of Zn₃As₂. For instance, one tetragonal form, with the space group P4₂/nbc, is described as being Hausmannite-like. materialsproject.orgmaterialsproject.org In this structure, there are multiple inequivalent sites for both zinc and arsenic atoms, leading to a complex arrangement of corner and edge-sharing ZnAs₄ tetrahedra. materialsproject.orgmaterialsproject.org Another tetragonal phase of Zn₃As₂ crystallizes in the I4₁cd space group and is also described as Hausmannite-like. materialsproject.org This phase also features multiple inequivalent zinc and arsenic sites with varied Zn-As bond distances. materialsproject.org
| Phase | Space Group | Key Structural Features | Reference |
|---|---|---|---|
| Room Temperature Phase | Not specified | Zinc atoms are tetrahedrally coordinated; arsenic atoms are surrounded by six zinc atoms in a distorted cube. | wikipedia.org |
| Tetragonal Modification 1 | P4₂/nbc | Hausmannite-like structure with six inequivalent Zn²⁺ sites and six inequivalent As³⁻ sites. Mixture of distorted corner and edge-sharing ZnAs₄ tetrahedra. | materialsproject.orgmaterialsproject.org |
| Tetragonal Modification 2 | I4₁cd | Hausmannite-like structure with six inequivalent Zn²⁺ sites and five inequivalent As³⁻ sites. Mixture of corner and edge-sharing ZnAs₄ tetrahedra. | materialsproject.org |
Studies on Polymorphic Modifications of Zinc Arsenides
This compound compounds are known to exhibit polymorphism, meaning they can exist in different crystal structures depending on temperature and pressure. Zn₃As₂, for instance, has a room-temperature tetragonal form that undergoes phase transitions to different tetragonal phases at 190 °C and 651 °C. wikipedia.org
Research into ternary rare-earth zinc arsenides has also revealed polymorphic modifications that differ from previously known forms. nih.govacs.orgresearchgate.net For example, LaZn₃As₃ adopts a new orthorhombic structure type, while other REZn₃As₃ compounds (RE = Ce, Pr, Nd, Sm) adopt a hexagonal structure. nih.govacs.org These studies highlight the rich structural diversity within the broader family of this compound compounds. The existence of these polymorphs is significant as each modification can possess distinct electronic and optical properties.
Addressing the Unknown Bulk Crystalline Structure of Zn₃As₂
Despite extensive research, the definitive bulk crystalline structure of Zn₃As₂ remains a subject of investigation. byui.edu While tetragonal phases are well-documented, there is no universal agreement on the precise atomic arrangement in the bulk material. byui.edu It is widely believed that the structure of Zn₃As₂ is isomorphic to that of cadmium arsenide (Cd₃As₂), which is often described as a superstructure of the anti-fluorite structure with a 25% cation deficiency. byui.edu
To resolve this ambiguity, researchers are employing a combination of experimental techniques and theoretical calculations. byui.edu Six potential structures for Zn₃As₂ have been investigated, with the aim of identifying unique signatures in X-ray diffraction (XRD) patterns that could differentiate between them. byui.edu This ongoing work is crucial for establishing a definitive structural model, which is a prerequisite for accurate predictions of its physical properties and for the rational design of devices based on this material.
High-Resolution Structural Analysis Techniques
To probe the intricate crystal structures of this compound compounds, a suite of high-resolution analytical techniques is employed. These methods provide detailed information about atomic positions, lattice parameters, and microstructural features.
X-ray Diffraction (XRD) is a cornerstone technique for crystal structure analysis. High-resolution XRD (HRXRD) is particularly valuable for studying epitaxial layers and quantifying crystalline homogeneity. pan.pl By analyzing the positions and shapes of diffraction peaks, researchers can determine lattice constants and information about the microstructure, such as crystallite size and lattice strain. pan.pl Powder XRD is used to identify the crystalline phases present in a sample and can be compared with theoretical patterns generated from proposed crystal structures to validate structural models. byui.edu
First-principles calculations , based on density functional theory (DFT), are powerful computational tools for predicting and understanding the crystal structure and properties of materials. arxiv.orgbyui.edu These calculations can determine the relative stability of different polymorphs, predict lattice parameters, and elucidate the electronic band structure. arxiv.orgresearchgate.net They are often used in conjunction with experimental techniques to refine and interpret structural data.
Electron microscopy techniques, such as transmission electron microscopy (TEM), can provide direct visualization of the crystal lattice at the atomic scale. This is particularly useful for identifying defects, dislocations, and nanoscale phase separations, such as the coexistence of wurtzite and zinc blende phases in nanowires. acs.org
X-ray Diffraction (XRD) for Bulk and Thin Film Structural Determination
X-ray Diffraction (XRD) is a cornerstone technique for elucidating the crystalline structure of materials. For this compound, XRD is instrumental in identifying its various polymorphs, determining lattice parameters, and assessing the crystallinity of both bulk and thin-film samples. nsf.govbyu.edu
At room temperature, Zn₃As₂ typically exists in a tetragonal crystal structure. wikipedia.orgontosight.aisteeldata.info However, it undergoes polymorphic transformations at elevated temperatures, transitioning to different tetragonal and cubic phases. wikipedia.orgjomardpublishing.com XRD analysis enables the precise identification of these phases by analyzing the diffraction patterns, where the peak positions and intensities are unique to each crystal structure. For instance, the α-phase is the thermodynamically stable form at room temperature, which transitions to the α' phase at approximately 190°C and subsequently to the β-phase at 651°C. wikipedia.orgscispace.com
In the context of thin films, XRD is crucial for evaluating the quality of the deposited layers. For example, studies on evaporated Zn₃As₂ thin films have utilized XRD to confirm their amorphous or polycrystalline nature depending on the substrate used. nsf.govoptica.org Films deposited on amorphous substrates like glass or silicon nitride tend to be amorphous, while those on crystalline substrates such as sapphire can exhibit polycrystallinity. nsf.govoptica.org Grazing incidence XRD (GI-XRD) is a particularly useful variant for thin-film analysis as it enhances the signal from the film while minimizing interference from the substrate. measurlabs.com
| Phase | Crystal System | Space Group | Temperature Stability | Reference |
|---|---|---|---|---|
| α-Zn₃As₂ | Tetragonal | I4₁cd | Room Temperature | wikipedia.orgmaterialsproject.org |
| α'-Zn₃As₂ | Tetragonal | - | 190°C - 651°C | wikipedia.orgscispace.com |
| β-Zn₃As₂ | Cubic | - | > 651°C | scispace.com |
| α”-Zn₃As₂ | - | - | Observed in strained, stoichiometrically pure form | core.ac.uk |
Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure Analysis
Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface, offering valuable insights into its morphology and microstructure. sphinxsai.com In the study of this compound, SEM is employed to visualize the surface topography, grain size, and presence of any defects in both bulk crystals and thin films. byu.edu
For instance, SEM analysis of evaporated Zn₃As₂ thin films has revealed different surface textures depending on the substrate. Films on silicon nitride substrates have been observed to have an "orange-peel" texture with curved, flowing features, indicative of an amorphous structure. nsf.gov In contrast, studies on other materials like gallium arsenide have shown that SEM can clearly depict columnar growth in thin films. scielo.org.mx This level of detail is crucial for understanding the growth mechanisms and optimizing deposition parameters to achieve desired film properties. SEM can also be used to observe the general morphology of nanostructures, such as the sphere-like particles observed in zinc-iron oxide samples. researchgate.net
Atomic Force Microscopy (AFM) for Two-Dimensional and Three-Dimensional Surface Morphology
Atomic Force Microscopy (AFM) is a powerful tool for characterizing surface topography at the nanometer scale, providing both two-dimensional and three-dimensional images. chalcogen.ropressbooks.pub For this compound, AFM is used to obtain quantitative data on surface roughness and to visualize fine surface features that are not resolvable by SEM. core.ac.uk
AFM analysis is particularly valuable for thin films, where surface smoothness is often a critical parameter for device performance. Studies on various thin films have demonstrated the capability of AFM to accurately measure surface roughness parameters such as the root mean square (RMS) roughness. chalcogen.ro For example, in the characterization of zinc aluminum oxide thin films, AFM revealed an increase in surface roughness with increasing annealing temperature. chalcogen.ro In the context of this compound nanostructures, AFM has been used to determine their thickness. core.ac.uk This technique allows for a detailed understanding of how processing conditions affect the surface morphology, which in turn influences the optical and electronic properties of the material.
Computational Approaches to Crystal Structure Prediction
Computational methods have become indispensable in materials science for predicting and understanding the fundamental properties of materials, including their crystal structure. For this compound, these approaches offer a pathway to explore its complex structural landscape and identify stable phases.
Machine Learning Algorithms for Ground State Structure Identification (e.g., MTP Method)
Machine learning (ML) has emerged as a powerful tool to accelerate the discovery and characterization of new materials. byui.edu For crystal structure prediction, ML algorithms can be trained on large datasets of known crystal structures and their corresponding energies to predict the stability of new, hypothetical structures. nih.govarxiv.orgoaepublish.com
One such approach is the Moment Tensor Potential (MTP) method. byui.edu MTPs are a type of machine-learned interatomic potential that can accurately and efficiently describe the potential energy surface of a material system. researchgate.net By combining MTPs with structural search algorithms, it is possible to explore a vast number of potential crystal structures and identify those with the lowest energy, which correspond to the most stable or "ground state" structures. byui.edu This methodology has the potential to significantly reduce the computational cost compared to traditional first-principles calculations. byui.edunih.gov While specific applications of the MTP method to this compound are still emerging, its success in other material systems, like boron arsenide, demonstrates its promise for predicting the stable phases of Zn₃As₂. researchgate.net
First-Principles Calculations for Structural Optimization and Stability
First-principles calculations, based on density functional theory (DFT), provide a highly accurate, quantum mechanical approach to determining the structural and electronic properties of materials without relying on experimental data. mdpi.comresearchgate.net For this compound, these calculations are used to optimize crystal structures, determine lattice parameters, and evaluate the relative stability of different polymorphs.
By minimizing the total energy of the system, first-principles calculations can predict the most stable atomic arrangement for a given composition. These calculations have been successfully used to study the structural properties of various zinc-blende arsenide compounds. researchgate.net The results, including lattice constants and bond lengths, are often in good agreement with experimental data. researchgate.net For example, calculations for the tetragonal I4₁cd structure of Zn₃As₂ provide detailed information on the bond distances between zinc and arsenic atoms. materialsproject.org Furthermore, these methods can be used to investigate the electronic structure, which is intimately linked to the crystal structure. mdpi.comresearchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Cubic | materialsproject.org |
| Space Group | Ia-3 | materialsproject.org |
| Lattice Parameter (a) | 10.360 Å | materialsproject.org |
| Zn-As Bond Distance Range | 2.49–2.78 Å | materialsproject.org |
Investigations of Crystal Stability Under External Stimuli
Understanding how the crystal structure of this compound behaves under external stimuli such as pressure and temperature is crucial for its application in devices that may operate under varying conditions.
This compound undergoes a series of phase transitions as a function of temperature. The room-temperature α-phase transforms to the α'-phase at around 463 K, and then to the β-phase at 924 K. jomardpublishing.com These transitions involve rearrangements of the zinc atoms within the arsenic sublattice.
The stability of crystal structures under high pressure is another important area of investigation. While specific high-pressure studies on this compound are not extensively detailed in the provided context, research on related materials like boron arsenide shows that the zinc-blende structure can be stable up to very high pressures. nih.govacs.org First-principles calculations can be employed to predict phase transitions under pressure by comparing the enthalpies of different crystal structures as a function of pressure. Such studies are essential for determining the operational limits of this compound-based devices in high-pressure environments. The stability of a material like ZnPS₃ under external stimuli such as biaxial strain and electric fields has been noted to be a limiting factor for some applications. arxiv.org
Hydrostatic Pressure Effects on this compound Crystal Structure and Phase Transitions
The application of hydrostatic pressure is a powerful tool for probing the structural stability and inducing phase transitions in materials, and this compound compounds are no exception. Research into the behavior of both zinc diarsenide (ZnAs₂) and tri-zinc diarsenide (Zn₃As₂) under high-pressure conditions has revealed significant changes in their crystal structures and electronic properties.
Zinc Diarsenide (ZnAs₂):
Single-crystal zinc diarsenide, which typically crystallizes in a monoclinic system, has been subjected to high-pressure studies to determine its structural and resistive response. urfu.ru2dsemiconductors.comresearchgate.net In experiments using hydrostatic pressures up to 9 GPa and quasi-hydrostatic pressures extending to 50 GPa, significant changes in the electrical properties of p-type ZnAs₂ were observed. The electrical resistivity was found to decrease by an order of magnitude as the pressure increased to 7 GPa. urfu.ru
While earlier resistometric measurements on polycrystalline ZnAs₂ up to 11 GPa did not detect a phase transition, later studies on single crystals revealed a different outcome at much higher pressures. urfu.ru These investigations indicated a pressure-induced phase transition occurring at approximately 40 GPa, where the material transforms to a state exhibiting metallic conductivity. urfu.ru This transition is highlighted by a distinct change in the pressure dependence of the material's resistance.
Further studies under combined high-pressure and high-temperature conditions have shown that ZnAs₂ can decompose. At pressures of 4 GPa (40 kbar) and temperatures between 800 and 1200 °C, ZnAs₂ can react to form a different compound, AsZn, indicating a pressure-induced chemical transformation. tkk.fi
Interactive Data Table: Pressure Effects on ZnAs₂
| Pressure Range | Observed Effect | Reference |
|---|---|---|
| 0 - 7 GPa | Resistivity decreases by an order of magnitude. | urfu.ru |
| Up to 11 GPa | Initial studies on polycrystalline samples showed no phase transition. | urfu.ru |
| ~40 GPa | Phase transition to a metallic state in single-crystal samples. | urfu.ru |
| 4 GPa (at 800-1200 °C) | Decomposition and formation of AsZn. | tkk.fi |
Tri-zinc Diarsenide (Zn₃As₂):
The effects of pressure on Zn₃As₂ have also been a subject of scientific investigation. Studies have provided evidence for an isomorphic phase transition in Zn₃As₂. uclan.ac.uk A key finding in these studies is the observation of an intermediate phase with a disordered crystal structure that appears during this transition. uclan.ac.uk This suggests a complex transformation pathway where the material does not directly switch from one ordered crystal lattice to another.
While direct high-pressure structural data on pure Zn₃As₂ is limited, research on solid solutions with cadmium arsenide (Cd₃As₂), such as (Cd₀.₅Zn₀.₅)₃As₂, provides insight into the behavior of the Zn₃As₂ lattice. In these mixed compounds, a phase transition region has been identified at approximately 5.4 GPa. ioffe.ru This suggests that the crystal structure of Zn₃As₂ is susceptible to pressure-induced transformations in a similar pressure range. Furthermore, theoretical calculations of the band structure of Zn₃As₂ at pressures of 7.3 GPa confirm that its electronic properties, which are intrinsically linked to the crystal structure, are significantly altered under compression. researchgate.net
Interactive Data Table: Pressure-Induced Transitions in Zn₃As₂ and Related Compounds
| Compound | Pressure | Observation | Reference |
|---|---|---|---|
| Zn₃As₂ | Not specified | Evidence of an isomorphic transition via a disordered intermediate phase. | uclan.ac.uk |
| (Cd₀.₅Zn₀.₅)₃As₂ | ~5.4 GPa | Phase transition region observed. | ioffe.ru |
| Zn₃As₂ | 7.3 GPa | Theoretical studies show altered electronic band structure. | researchgate.net |
Electronic Structure and Transport Phenomena in Zinc Arsenide
Band Structure Engineering and Analysis
The electronic properties of zinc arsenide, a significant binary semiconductor, are fundamentally dictated by its band structure. This structure governs how electrons behave within the material, influencing its conductivity, optical absorption, and potential for electronic applications. Both crystalline and amorphous forms of this compound have been studied to understand their electronic characteristics.
This compound exists in different stoichiometries, primarily Zn₃As₂ and ZnAs₂, each with distinct electronic properties in both crystalline and amorphous states. A key characteristic is its nature as a direct band gap semiconductor, which allows for efficient absorption and emission of light, making it suitable for optoelectronic devices. cymitquimica.com
Crystalline this compound: Crystalline this compound (Zn₃As₂) is an inorganic semiconductor with a direct band gap of approximately 1.0 eV. wikipedia.orgassignmentpoint.com Some studies using density functional theory have calculated a direct band gap at the Γ-point of 1.01 eV. researchgate.net A notable feature of Zn₃As₂ is that its lowest direct and indirect bandgaps are very close, with a difference of only about 30 meV. wikipedia.orgassignmentpoint.com This proximity of energy levels for direct and indirect transitions is a unique aspect of its electronic structure.
Amorphous this compound: Amorphous this compound (a-ZnAsₓ) also exhibits direct band gap properties. osti.gov The optical band gap for amorphous films can vary depending on stoichiometry and preparation methods. osti.gov Studies on evaporated amorphous Zn₃As₂ films have determined the optical gap, or Tauc gap, to be around 0.95 eV, which is close to the value for its crystalline counterpart. researchgate.netbyu.edunsf.gov Other research on amorphous films with stoichiometries ranging from ZnAs₀.₆ to ZnAs₂.₁ has reported a direct optical band gap in the range of 1.1 to 1.7 eV, with a specifically assigned value of 1.3 ± 0.2 eV for this stoichiometric range. osti.gov
| Form | Stoichiometry | Band Gap Type | Reported Band Gap (eV) |
|---|---|---|---|
| Crystalline | Zn₃As₂ | Direct | 1.0 wikipedia.orgassignmentpoint.com |
| Crystalline | Zn₃As₂ | Direct | 1.01 researchgate.net |
| Amorphous | Zn₃As₂ | Direct (Tauc Gap) | 0.95 researchgate.netbyu.edunsf.gov |
| Amorphous | ZnAsₓ (x = 0.6 to 2.1) | Direct | 1.1 - 1.7 osti.gov |
The ability to tune the band gap and manipulate the energy levels of a semiconductor is crucial for tailoring its properties for specific device applications. For this compound, particularly ZnAs₂, its electrical and optical properties can be modified through doping with other elements. cymitquimica.com This process introduces impurity atoms into the crystal lattice, which can alter the electronic band structure and, consequently, the band gap energy. While the specific mechanisms and full range of tunability for this compound are areas of ongoing research, doping remains a primary method for such energy level engineering in semiconductors.
The electronic band structure of a semiconductor is defined by its conduction and valence bands. In crystalline Zn₃As₂, the atoms are arranged in a tetragonal structure at room temperature, where zinc atoms are tetrahedrally coordinated and arsenic atoms are surrounded by six zinc atoms in a distorted cube configuration. wikipedia.orgassignmentpoint.com This atomic arrangement is very similar to that of related compounds like cadmium arsenide (Cd₃As₂) and zinc phosphide (B1233454) (Zn₃P₂). wikipedia.orgassignmentpoint.com
The detailed structure of the conduction and valence bands, including their curvature and the location of their minima and maxima in momentum space, determines the material's electronic and optical properties. For many zinc-blende type semiconductors, the valence band maximum (VBM) and conduction band minimum (CBM) are primarily formed from the p-orbitals of the constituent atoms. acs.org The fact that the lowest direct and indirect bandgaps in Zn₃As₂ are within 30 meV of each other indicates a complex band structure where the CBM and VBM are located at or near the same point in the Brillouin zone, but with other valleys located at nearly the same energy. wikipedia.orgassignmentpoint.com
Charge Carrier Dynamics and Mobility Studies
The movement and behavior of charge carriers (electrons and holes) are fundamental to the operation of any semiconductor device. In this compound, these dynamics are influenced by factors such as crystallinity, illumination, and carrier concentration.
Photoconductivity, the increase in electrical conductivity upon exposure to light, has been observed in amorphous this compound films. osti.gov Research has shown that the high resistivity of these films can be reduced by a factor of two under irradiation with white light. osti.gov
The underlying mechanism of this phenomenon is the generation of electron-hole pairs when photons with energy exceeding the material's band gap are absorbed. academicjournals.org These newly created charge carriers increase the total number of free carriers, thereby enhancing conductivity. academicjournals.org In amorphous semiconductors, the process is more complex due to the presence of localized states or traps within the band gap. ias.ac.in The kinetics of photoconductivity, including the rise and decay of photocurrent, are largely governed by the trapping and release of these charge carriers from defect states, which can be continuously distributed in energy. ias.ac.inbeilstein-journals.org The study of photocurrent spectra provides valuable information about the generation, recombination, and transport of these non-equilibrium carriers. beilstein-journals.org
The concentration of charge carriers and their effective mass are critical parameters that dictate the electrical conductivity and performance of semiconductor devices. This compound (Zn₃As₂) is noted for possessing high electron mobility and a small effective electron mass, which are desirable properties for high-speed electronics. heegermaterials.com
Carrier concentration, defined as the number of charge carriers per unit volume, can be intrinsic to the material or controlled by intentional doping. wikipedia.orguniversitywafer.com Experimental studies on Zn₃As₂ layers grown via liquid phase epitaxy found that the films were unintentionally p-type, meaning the majority charge carriers were holes. researchgate.net In one such study, a carrier concentration of 2.8 × 10¹⁸ cm⁻³ was reported for Zn₃As₂ grown on an Indium Phosphide (InP) substrate. researchgate.net
The effective mass is a concept derived from the band structure that describes how a charge carrier accelerates in an electric field. A smaller effective mass generally leads to higher carrier mobility. While specific values for this compound require detailed band structure calculations and experimental verification, its reputation for high mobility suggests that at least one type of carrier (electrons) has a small effective mass. heegermaterials.com
| Material | Property | Reported Value/Characteristic |
|---|---|---|
| Zn₃As₂ | General Characteristics | High electron mobility, small effective electron mass heegermaterials.com |
| Zn₃As₂ (on InP substrate) | Doping Type | Unintentionally p-type researchgate.net |
| Zn₃As₂ (on InP substrate) | Carrier Concentration | 2.8 × 10¹⁸ cm⁻³ researchgate.net |
Electrical Resistivity and Conductivity Investigations
This compound (Zn₃As₂) is recognized as a semiconductor, and its electrical resistivity is intrinsically linked to its temperature and crystalline form. As a semiconductor, its resistivity generally decreases with an increase in temperature, which is a characteristic behavior where increased thermal energy generates more charge carriers. cadence.combyu.eduaip.org This behavior gives semiconductors a negative temperature coefficient of resistance. cadence.com
Investigations into the temperature dependence of resistivity for single-crystal Zn₃As₂ have revealed specific characteristics. The study of the temperature dependence of resistivity has been used to estimate the energy gap of Zn₃As₂. aps.org For semiconductors, an increase in temperature leads to a higher concentration of charge carriers as electrons are excited from the valence band to the conduction band, consequently decreasing resistivity and making the material more conductive at higher temperatures. cadence.com While general consensus points to Zn₃As₂ being a fair conductor of electricity, specific values for its electrical resistivity and conductivity can vary depending on the sample's purity, crystalline structure (single crystal or polycrystalline), and the measurement conditions. nrel.gov
Table 1: Electrical Properties of Arsenide Compounds
| Compound | Property | Value | Temperature (K) | Notes |
|---|---|---|---|---|
| Zn₃As₂ | Electrical Resistivity | Varies with temperature | N/A | Generally decreases with increasing temperature. cadence.combyu.eduaip.org |
| Zn₃As₂ | Energy Gap (from resistivity studies) | 0.76 eV | N/A | Estimated from the study of the temperature dependence of resistivity. aps.org |
Quantum Transport Phenomena in Related Heterojunction Systems
Quantum transport phenomena, such as the Shubnikov-de Haas (SdH) effect and the quantum Hall effect, are powerful tools for probing the electronic structure of materials, particularly in two-dimensional electron systems (2DES) that can form at the interface of heterojunctions. These phenomena arise at low temperatures and in the presence of strong magnetic fields, where the quantization of electron energy levels (Landau levels) becomes significant. acs.org
The Shubnikov-de Haas effect manifests as oscillations in the magnetoresistance of a material. acs.orgresearchgate.net These oscillations are periodic in the inverse of the magnetic field (1/B) and their analysis can provide crucial information about the Fermi surface, carrier density, and effective mass of the charge carriers. acs.orgresearchgate.netyoutube.com The SdH effect is a macroscopic manifestation of the quantum mechanical nature of matter and is often used to characterize the properties of charge carriers in metals, semimetals, and narrow-bandgap semiconductors. acs.org
While the Shubnikov-de Haas effect and the related de Haas-van Alphen effect (oscillations in magnetic susceptibility) are well-established phenomena for studying the electronic properties of various materials, there is a notable lack of specific experimental reports on these quantum transport phenomena in this compound-based heterojunction systems in the available scientific literature. The study of such phenomena would require high-quality single-crystal heterostructures with high carrier mobility, which may present experimental challenges. Future investigations into quantum transport in Zn₃As₂ heterojunctions could provide valuable insights into its electronic properties at the quantum level.
Density of States and Electronic Orbital Contributions
Theoretical investigations of the quasi-binary system Zn₃As₂–Mn₃As₂ show that for Mn₃As₂ and ZnMn₂As₂, there is a splitting in the density of states between spin-up and spin-down electrons. aps.org DFT calculations on tetragonal Zn₃As₂ have been performed to understand its electronic properties, including the energy band gap and density of states. researchgate.netnist.gov Strain-induced effects on the electronic properties, including the density of states, have also been assessed using computational methods. researchgate.net The features of the TDOS, such as the positions of peaks in the valence and conduction bands, are crucial for interpreting experimental results from techniques like X-ray photoemission spectroscopy. cadence.com
Partial density of states (PDOS) analysis allows for a deeper understanding of the electronic structure by decomposing the total density of states into contributions from different atomic orbitals (e.g., s, p, d orbitals) of the constituent atoms. In this compound, PDOS calculations are essential for elucidating the nature of chemical bonding and the origin of the electronic bands.
In many zinc-containing compounds, the valence band is often composed of contributions from both the metal d-orbitals and the p-orbitals of the non-metal element. For instance, in zinc sulfide (B99878) (ZnS), the top of the valence band is primarily composed of S-3p states, while the Zn-3d states are located at lower energies. aps.org Similarly, for this compound, it is expected that the As p-orbitals and Zn d-orbitals play significant roles in forming the valence band. The conduction band minimum, on the other hand, is often derived from the s- and p-orbitals of the constituent atoms.
DFT studies on related arsenide compounds, such as boron arsenide (BAs), show that the valence band maximum and conduction band minimum are primarily composed of the p-orbitals of both boron and arsenic. This highlights the importance of orbital contributions in determining the electronic and optical properties of these materials. A detailed analysis of the PDOS for Zn₃As₂ would reveal the specific hybridization of Zn and As orbitals that govern its semiconductor properties.
Theoretical Modeling of Electronic Properties
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic, structural, and optical properties of materials from first principles. In the context of this compound, DFT calculations have been instrumental in predicting and understanding its fundamental properties.
Numerous studies have employed DFT to calculate the band structure, density of states, and elastic properties of Zn₃As₂. aps.orgnist.gov These calculations have been performed using various implementations of DFT, such as the full-potential linearized augmented plane wave (FP-LAPW) method and pseudopotential methods with plane-wave basis sets. Different exchange-correlation functionals, including the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), have been utilized to approximate the complex many-body electron interactions.
DFT studies have successfully predicted that tetragonal Zn₃As₂ is a direct bandgap semiconductor, with a calculated bandgap value that is in reasonable agreement with experimental observations. nist.gov For instance, one study reported a direct bandgap of 1.01 eV at the Γ-point. nist.gov The application of more advanced hybrid functionals or methods like DFT+U can sometimes provide more accurate bandgap predictions. aps.org Furthermore, DFT has been used to investigate the effects of strain on the electronic and optical properties of Zn₃As₂, providing insights into how its behavior can be tuned for potential applications in photovoltaics and optoelectronics. researchgate.netnist.gov
Table 2: Summary of DFT Calculation Approaches for Arsenide Compounds
| Compound System | DFT Method/Functional | Investigated Properties | Reference |
|---|---|---|---|
| Zn₃As₂ | Linear Combination of Atomic Orbitals | Strain-induced electronic and optical properties, band gap, density of states | researchgate.net |
| Zn₃As₂ | Hartree-Fock, Hybrid Functional Theory | Structural, electronic, and elastic properties, band structure, density of states | nist.gov |
| Zn₃As₂–Mn₃As₂ | DFT, DFT+U | Band structure, density of states | aps.org |
| AlₓIn₁₋ₓAs | Full-Potential Linear Muffin-Tin Orbital (FP-LMTO), LDA, GGA | Structural and electronic properties, band gap | |
| zb-InAs | Local Density Approximation (LDA) | Band structure, total and partial density of states | cadence.com |
Many-Body Perturbation Theory Approaches (e.g., GW Approximation)
Many-body perturbation theory, particularly the GW approximation (GWA), offers one of the most accurate frameworks for calculating the electronic band structure and band gaps of materials. aps.orgmaterialsproject.org The GWA calculates the electron self-energy by considering the dynamically screened Coulomb interaction (W), going beyond the mean-field approximations of DFT. researchgate.netmaterialsproject.org This approach computes quasiparticle energies, which correspond directly to the energies required to add or remove an electron from the system, providing a more direct comparison with experimental measurements like photoemission spectroscopy. researchgate.net
Calculations based on the GWA, often performed as a correction to initial DFT-LDA or DFT-GGA results (known as G₀W₀), have been shown to significantly improve band gap predictions for a wide range of semiconductors, including other zinc compounds like ZnO, ZnS, and ZnSe. researchgate.netaps.orgscielo.org.mx While specific GWA calculations for this compound (Zn₃As₂) are not extensively reported in the surveyed literature, this methodology represents the current state-of-the-art for obtaining highly accurate theoretical band gap values.
Computational Methods for Accurate Band Gap Prediction (e.g., BZW-EF Method)
The Bagayoko, Zhao, and Williams (BZW) method, enhanced by Ekuma and Franklin (BZW-EF), is another computational approach designed to produce highly accurate DFT results. This method does not modify the underlying LDA or GGA potential but instead focuses on a rigorous and systematic optimization of the basis set used in the calculation. researchgate.netchalcogen.ro The BZW-EF method involves performing a series of self-consistent calculations with progressively augmented basis sets until the occupied energy levels reach their absolute minima, ensuring that the calculation strictly adheres to the principles of DFT. researchgate.netchalcogen.ro
This technique has demonstrated remarkable success in accurately predicting the band gaps of numerous semiconductors, often showing excellent agreement with experimental values using a standard LDA potential. researchgate.netresearchgate.net For example, the method has been successfully applied to other arsenide compounds like Indium Arsenide (InAs) and Boron Arsenide (BAs). researchgate.netproquest.com Although direct applications of the BZW-EF method to this compound were not identified in the reviewed literature, its proven accuracy for related materials suggests it is a powerful predictive tool for determining the electronic properties of Zn₃As₂.
| Computational Method | Functional | Calculated Band Gap (eV) | Nature of Gap |
|---|---|---|---|
| Density Functional Theory (DFT) | GGA/PBE | 0.777 | Direct |
| Density Functional Theory (DFT) | Not Specified | 1.01 | Direct (at Γ-point) |
| Hybrid Functional Theory | B3PW | Considered most accurate in the study, but a numerical value was not stated. | Direct |
Interface and Heterostructure Electronic Properties
The performance of semiconductor devices is often dictated by the electronic properties of interfaces between different materials. For this compound, understanding the band alignment in heterostructures and the effects of Fermi level pinning at metal contacts is essential for its integration into electronic and optoelectronic applications.
Band Alignment at Heterovalent Interfaces Involving Arsenides
When two different semiconductors are brought into contact to form a heterojunction, the alignment of their respective conduction and valence band edges determines how charge carriers are confined and transported across the interface. This band alignment is critical in devices like quantum wells, LEDs, and solar cells. The alignment can be predicted by models such as Anderson's rule, which aligns the vacuum levels of the two materials. semanticscholar.org However, at heterovalent interfaces (where constituent elements have different valences, such as a II-V/II-VI junction), interfacial dipoles can significantly alter the band offsets from these simple predictions. researchgate.net
While detailed first-principles studies on the band alignment of specific Zn₃As₂ heterostructures are not widely available, research on related materials provides significant insight. For example, studies on ZnS/Zn₃P₂ heterojunctions reveal the importance of interfacial effects that are not captured by simple models. researchgate.net Furthermore, the successful fabrication of superlattices containing alternating layers of Zn₃P₂ and Zn₃As₂ has been reported, indicating the potential for creating complex heterostructures with tailored electronic properties. aps.org The resulting band alignment in such structures would determine the confinement of electrons and holes, leading to either a Type-I (both carriers confined in the same material) or Type-II (carriers separated in different materials) heterostructure.
Fermi Level Pinning Effects at Interfaces
At a metal-semiconductor interface, the formation of a Schottky barrier governs charge injection and extraction. Ideally, the barrier height would be determined by the difference between the metal's work function and the semiconductor's electron affinity. However, for many semiconductors, the Fermi level becomes "pinned" within the band gap at the interface. semanticscholar.orgscispace.com This pinning makes the Schottky barrier height largely insensitive to the choice of metal, an effect often attributed to the presence of metal-induced gap states (MIGS) or interface defect states. scirp.orgscielo.org.mx
MIGS are electronic states that decay from the metal into the semiconductor's band gap, creating a density of states that accommodates charge transfer and stabilizes the Fermi level. scirp.org Alternatively, defects at the interface, such as mis-coordinated atoms, can create localized states within the band gap that pin the Fermi level. scirp.org This phenomenon has been studied extensively in other arsenides like Gallium Arsenide (GaAs), where different surface terminations can lead to different pinning energies due to the formation of distinct interface defect states. scirp.org Although specific experimental or theoretical studies on Fermi level pinning at this compound interfaces were not found in the reviewed literature, these fundamental mechanisms are expected to govern the behavior of metal contacts to Zn₃As₂. Understanding and controlling these pinning effects is a critical challenge for fabricating efficient electronic devices.
Optical Properties and Optoelectronic Phenomena in Zinc Arsenide
Spectroscopic Characterization of Optical Response
Spectroscopic techniques are crucial for determining the optical constants and understanding the electronic transitions in zinc arsenide. These methods provide a non-invasive way to probe the material's properties.
Optical absorption studies are fundamental to determining a semiconductor's band gap. For evaporated this compound films, which are often amorphous, the optical gap, also known as the Tauc gap, is a key parameter. Research has shown that the fitted value of the Tauc gap for amorphous Zn₃As₂ is approximately 0.95 eV. This value is notably close to the established band gap of 1.0 eV for crystalline bulk this compound. Other studies on amorphous this compound (a-ZnAsₓ) films prepared by flash evaporation and RF-sputtering have indicated an optical band gap in the range of 1.1 to 1.7 eV.
In thin-film configurations, amorphous this compound is considered a partially absorbing layer, meaning that for a portion of the energy spectrum below its optical gap, light can penetrate the material and reflect off the underlying interfaces. For thin layers, samples can remain partially transparent for energies up to about 1.5 eV above the gap.
Reflectance and transmittance are fundamental optical measurements that quantify how light interacts with a material. When light is incident on a thin film, it can be reflected from the surface, transmitted through the film, or absorbed. These phenomena are analyzed using techniques like spectroscopic ellipsometry, which measures the change in polarization of reflected light to characterize the material. The principles of reflection are particularly useful when measurements are taken near the material's Brewster's angle, where the reflection of p-polarized light is minimized, providing high sensitivity for determining optical constants. For bulk Zn₃As₂, the Brewster's angle is expected to be around 77°.
Spectroscopic ellipsometry (SE) is a powerful non-invasive technique used to determine the thickness and optical constants, such as the refractive index (n) and extinction coefficient (k), of thin films. The method involves measuring the change in polarization of light upon reflection from the sample surface, which is represented by the ellipsometric parameters Psi (Ψ), the amplitude ratio, and Delta (Δ), the phase difference.
For amorphous this compound films, a Tauc-Lorentz (TL) oscillator model has been successfully used to fit the experimental SE data. This model is particularly well-suited for describing the optical properties of amorphous materials. By applying this model, researchers have characterized evaporated Zn₃As₂ films with thicknesses varying from 20 to 70 nm. A single set of parameters from an ensemble TL model can be effectively used to determine the thicknesses of amorphous Zn₃As₂ layers that are approximately 25 nm or thicker.
The table below presents the parameters for a Tauc-Lorentz oscillator model from an ensemble fit of six amorphous Zn₃As₂ samples, which can be used to describe an "average" amorphous sample.
| Parameter | Value | Description |
|---|---|---|
| E₀ (eV) | 2.84 | Peak transition energy of the Lorentz oscillator. |
| A (eV) | 152 | Amplitude, proportional to the oscillator strength. |
| C (eV) | 4.55 | Broadening term of the Lorentz oscillator. |
| E_g (eV) | 0.95 | Optical band gap (Tauc gap). |
| ε₁(∞) | 10.3 | Real part of the dielectric function at infinite energy. |
Excitonic Effects and Light-Matter Interaction
Excitons, which are bound states of an electron and a hole, can significantly influence the optical properties of semiconductors, particularly near the band edge.
Detailed theoretical calculations and experimental verification of the excitonic binding energy specifically for this compound (Zn₃As₂) are not extensively covered in the available research literature. While studies exist for related compounds like zinc phosphide (B1233454) (Zn₃P₂) and other arsenides such as boron arsenide (BAs) and indium arsenide (InAs), direct data for Zn₃As₂ is not present in the search results.
The manifestation of excitonic effects in the optical absorption spectra of this compound (Zn₃As₂) has not been specifically detailed in the provided research findings. The formation of excitons typically leads to distinct absorption peaks at energies just below the band gap. However, specific studies identifying and analyzing these features in the absorption spectra of Zn₃As₂ were not found in the search results.
Photovoltaic and Photo-detection Mechanisms
Amorphous this compound for Solar Energy Utilization
Amorphous this compound has emerged as a material of interest for solar energy applications due to its attractive semiconductor properties. Research has shown that amorphous this compound (a-ZnAsx) exhibits a direct band gap, a crucial characteristic for efficient absorption of sunlight. The optical band gap of this material can be tuned within the range of 1.1 to 1.7 eV, which aligns well with the solar spectrum, making it a suitable candidate for photovoltaic energy conversion.
Furthermore, photoconductivity has been observed in amorphous this compound thin films. This phenomenon, where the material's electrical conductivity increases upon exposure to light, is fundamental to the operation of photovoltaic devices. The combination of a direct and tunable band gap with demonstrated photoconductivity underscores the potential of amorphous this compound as an active layer in solar cells. Its constituent elements, zinc and arsenic, are also relatively abundant and inexpensive, which could contribute to the development of cost-effective solar energy technologies.
Infrared Detection and Emission Mechanisms
This compound, in its various stoichiometric forms such as Zn3As2 and ZnAs2, exhibits properties that make it suitable for applications in the infrared (IR) spectrum. The relatively narrow bandgap of this compound allows for the absorption of lower-energy infrared photons, which can excite electrons from the valence band to the conduction band, generating a photocurrent. This is the fundamental mechanism behind its potential use in infrared photodetectors.
The specific mechanisms of infrared detection in this compound are related to its electronic band structure. The absorption of an infrared photon with energy greater than the bandgap energy leads to the creation of an electron-hole pair. When an external electric field is applied across the material, these charge carriers are swept towards the electrodes, resulting in a measurable electrical signal. The efficiency of this process is dependent on factors such as the material's absorption coefficient in the infrared range, carrier mobility, and the lifetime of the photogenerated carriers. While the potential for infrared detection is recognized, detailed experimental studies on the specific emission mechanisms, such as photoluminescence in the infrared, are less common in the available literature. Further investigation into the radiative recombination processes in this compound would provide a more complete understanding of its infrared emission capabilities.
Photodetector Device Applications
The semiconductor properties of this compound lend themselves to the development of photodetector devices. A photodetector is a sensor that converts light into an electrical signal. This compound-based photodetectors have the potential to operate in the visible and near-infrared regions of the electromagnetic spectrum due to the material's bandgap.
The operation of a this compound photodetector is based on the internal photoelectric effect. When photons with sufficient energy strike the this compound material, they generate electron-hole pairs, thereby increasing the material's conductivity. This change in conductivity can be measured as a photocurrent, which is proportional to the intensity of the incident light.
While the application of this compound in photodetectors is a promising area of research, detailed reports on specific device architectures and their performance metrics are limited. The development of efficient this compound photodetectors would require optimization of the material's quality to reduce defects that can act as recombination centers and diminish the device's sensitivity. Further research into device fabrication, including the formation of stable electrical contacts and the design of optimal device structures, is necessary to realize the full potential of this compound in photodetector applications.
Modeling and Simulation of Optical Properties
Tauc-Lorentz Oscillator Models for Amorphous this compound Films
The optical properties of amorphous this compound thin films can be effectively characterized using the Tauc-Lorentz oscillator model. This model is particularly well-suited for amorphous materials as it combines the Tauc model for the absorption edge with the Lorentz oscillator model for absorption in the higher energy region. Spectroscopic ellipsometry data from amorphous this compound films have been successfully fitted using a five-parameter Tauc-Lorentz model. researchgate.netoptica.org
This modeling allows for the determination of important optical constants, such as the refractive index (n) and the extinction coefficient (k), as a function of photon energy. A key parameter derived from this model is the Tauc gap (Eg), which represents the optical bandgap of the amorphous material. For evaporated amorphous this compound films, the Tauc gap has been determined to be approximately 0.95 eV. researchgate.netoptica.org This value is in close agreement with the 1.0 eV bandgap of crystalline this compound. researchgate.netoptica.org
The Tauc-Lorentz model provides a robust method for characterizing the optical properties of amorphous this compound films, which is essential for their potential application in optoelectronic devices. The parameters obtained from the model can be used to predict the material's behavior in various optical applications and to optimize the deposition process for desired optical characteristics.
Tauc-Lorentz Oscillator Model Parameters for Amorphous this compound Films
| Parameter | Description | Fitted Value (eV) |
|---|---|---|
| Eg | Optical bandgap (Tauc gap) | 0.95 |
| A | Amplitude (related to the strength of the Lorentz oscillator) | - |
| E0 | Peak transition energy of the Lorentz oscillator | - |
| C | Broadening term of the Lorentz oscillator | - |
| ε∞ | High-frequency dielectric constant | - |
Based on a thorough review of the available scientific literature, there is no specific research applying the Bethe–Salpeter Equation (BSE) to analyze the excitonic and optical response of this compound (Zn₃As₂). The search for detailed research findings and data tables on this particular topic yielded no direct results.
Computational studies utilizing the BSE framework are prevalent for other related semiconductor materials, such as Boron Arsenide (BAs) and various Zinc Chalcogenides (ZnS, ZnSe, ZnTe), providing valuable insights into their optical properties and excitonic effects. However, equivalent studies for this compound have not been found.
Therefore, it is not possible to provide the requested detailed content, research findings, and data tables for the section "5.4.2. Bethe–Salpeter Equation (BSE) for Excitonic and Optical Response" as it pertains to this compound.
Applications of Zinc Arsenide in Advanced Device Structures Academic Focus
Semiconductor Device Fabrication Methodologies Utilizing Zinc Arsenide
This compound (Zn₃As₂) is increasingly utilized in the fabrication of semiconductor devices through various methodologies. wikipedia.orgrenesas.com Thin films of this compound can be prepared by several techniques, including thermal evaporation, flash evaporation, and RF-sputtering. osti.gov Thermal evaporation involves heating this compound powder in a vacuum chamber, allowing it to deposit on a substrate. optica.orgbyu.edu Flash evaporation is a rapid heating technique designed to minimize the decomposition of the compound during the process. osti.gov Sputtering, particularly magnetron sputtering, is another method where a this compound target is bombarded with ions to deposit a thin film onto a substrate. byu.eduamericanelements.com These methods are crucial for creating the foundational layers of semiconductor devices. wikipedia.org
Recent research has also explored Metal-Organic Vapor Phase Epitaxy (MOVPE) for fabricating high-quality this compound nanowires and nanoplatelets, demonstrating the material's potential for novel nanoscale geometries. scispace.com Additionally, chemical vapor deposition (CVD) has been employed for the synthesis of large-scale, freestanding single-crystal platelets of this compound. aip.org These advanced fabrication techniques are pivotal in developing next-generation electronic and optoelectronic devices. core.ac.uk
The table below summarizes various fabrication methods for this compound thin films and nanostructures.
| Fabrication Method | Description | Key Characteristics | Source(s) |
| Thermal Evaporation | Heating powdered Zn₃As₂ in a vacuum to deposit a film on a substrate. | Simple, widely used for creating amorphous films. optica.orgbyu.edu | osti.govoptica.orgbyu.edu |
| Flash Evaporation | Rapidly evaporating small particles of Zn₃As₂ to prevent decomposition. | Aims for better stoichiometric control. osti.gov | osti.gov |
| RF-Sputtering | Bombarding a Zn₃As₂ target with ions to deposit a film. | Can produce films from both ZnAs₂ and Zn₃As₂ targets. osti.gov | osti.govamericanelements.com |
| MOVPE | Using metal-organic precursors to grow crystalline nanostructures. | Produces high-quality single-crystal nanowires and nanoplatelets. scispace.com | scispace.com |
| CVD | Chemical reactions of vapor-phase precursors to form a solid film. | Enables synthesis of large-scale, freestanding single-crystal platelets. aip.org | aip.org |
Optoelectronic Device Research and Development
This compound's unique optoelectronic properties make it a subject of significant research and development for various advanced devices. goodfellow.comontosight.ai
Light Emitting Diodes (LEDs) and Laser Diodes Incorporating this compound
This compound is being investigated for its potential in light-emitting diodes (LEDs) and laser diodes. ontosight.aicymitquimica.com Its direct bandgap is a key characteristic that makes it suitable for applications requiring efficient light emission. ontosight.aicymitquimica.com While much of the current focus in this area is on materials like gallium nitride (GaN) and zinc oxide (ZnO), the properties of this compound suggest it could be a valuable component in future optoelectronic devices. spiedigitallibrary.orgspiedigitallibrary.org The development of this compound-based LEDs and laser diodes is still in the research phase, but its ability to emit light when a current is applied makes it a promising candidate for these applications. laserfocusworld.com
Photodetector Development and Performance Evaluation
This compound is a promising material for the development of photodetectors, particularly in the infrared spectrum. goodfellow.com Research has demonstrated efficient photoemission and detection at 1.0 eV using nanostructured this compound, an energy level relevant for optical telecommunications. scispace.com Single nanowire and nanoplatelet photodetector devices have been fabricated and evaluated, showing clear photoabsorption. scispace.com The performance of these devices benefits from the high quality of the single-crystalline nanostructures grown by methods like MOVPE. scispace.com The development of these photodetectors is crucial for advancing infrared technology and optical communications.
Multi-Junction Solar Cell Architectures and Efficiency Improvements
The table below presents the efficiency of various solar cell technologies for comparison.
| Solar Cell Type | Material(s) | Reported Efficiency | Source(s) |
| Single-Junction (Commercial) | Silicon | ~20% | sinovoltaics.com |
| Single-Junction (Lab) | Gallium Arsenide | 26% (unconcentrated) | sinovoltaics.com |
| Gallium Arsenide with Zinc Oxide coating | Gallium Arsenide, Zinc Oxide | 14% | uark.edulabmanager.comsciencedaily.comlivescience.com |
| Multi-Junction (3-junction) | III-V semiconductors | >45% (concentrated) | energy.gov |
| Multi-Junction (5-junction) | Germanium, Gallium Indium Phosphide (B1233454), Indium Gallium Arsenide | up to 32% (module efficiency) | energieforschung.de |
| Multi-Junction (6-junction) | III-V semiconductors | 47.1% (concentrated) | nrel.gov |
Integration into Infrared Technology
This compound's bandgap energy falls within the infrared spectrum, making it a valuable material for various infrared technologies. goodfellow.com It is considered a potential material for infrared detectors and emitters. goodfellow.comcymitquimica.com The ability to tune the bandgap of this compound by alloying it with other compounds, such as cadmium arsenide, further enhances its applicability in wavelength-tunable infrared detection. scispace.comaip.org The development of high-quality this compound nanostructures, like nanowires and nanoplatelets, has shown efficient infrared emission, opening up possibilities for advanced infrared optoelectronic devices. scispace.com
Thermoelectric Device Design and Performance Optimization
This compound is being investigated for its potential in thermoelectric devices, which can convert heat energy into electrical energy and vice versa. ontosight.aiontosight.ai The thermoelectric figure of merit (ZT) is a key parameter for evaluating the performance of thermoelectric materials. First-principles studies have been conducted to assess the thermoelectric properties of Zn₃As₂. researchgate.net
Research has shown that Zn₃As₂ has a direct bandgap of around 1.01 eV, which is a beneficial property for thermoelectric applications. researchgate.netresearchgate.net Computational studies have calculated the maximum ZT for Zn₃As₂ to be 0.09 at 200 °C. researchgate.net While this value is modest compared to other established thermoelectric materials, ongoing research aims to optimize the performance of this compound-based thermoelectric devices through methods like nanostructuring and doping. ontosight.aiontosight.ai
The table below shows a comparison of the calculated thermoelectric figure of merit (ZT) for Zn₃As₂ and another related compound.
| Compound | Maximum ZT | Temperature (°C) | Source(s) |
| Zn₃As₂ | 0.09 | 200 | researchgate.net |
| ZnSb | 0.27 | 1000 | researchgate.netresearchgate.net |
This compound as a Doping Source for Wide Bandgap Semiconductors (e.g., p-type ZnO)
This compound (Zn₃As₂) serves as a crucial p-type dopant source for the production of wide bandgap semiconductors, most notably zinc oxide (ZnO). The realization of stable p-type ZnO has historically been challenging due to native defects in its lattice structure, which hinders the development of ZnO-based optoelectronic devices. byu.eduoptica.org Arsenic, as a group V element, is a potential acceptor when it substitutes for oxygen in the ZnO lattice. aip.org Utilizing Zn₃As₂ as the arsenic source has been explored through various fabrication techniques to induce p-type conductivity.
One method involves magnetron sputtering, where a thin layer of this compound is first evaporated onto a substrate, such as sapphire. byu.edu Following this, zinc oxide is sputtered onto the heated Zn₃As₂ layer. byu.edu The energetic zinc and oxygen atoms from the sputtering target mix with the vaporized this compound, resulting in an arsenic-doped ZnO film. byu.edu An annealing process is typically required post-deposition to reduce crystal defects. byu.edu
Another significant technique is pulsed laser deposition (PLD), where a composite target of Zn₃As₂/ZnO is used. researchgate.net Research has shown that while as-grown arsenic-doped ZnO films may exhibit n-type conductivity, a subsequent annealing step can successfully convert them to p-type. researchgate.net For instance, annealing at 200 °C in a nitrogen atmosphere for just two minutes has been shown to produce p-type ZnO. researchgate.net Similarly, metal-organic chemical vapor deposition (MOCVD) has been used to prepare arsenic-doped ZnO films from a pre-deposited GaAs finite surface source, with in-situ annealing proving effective for achieving p-type conductivity. optica.org The p-type behavior in these films is often attributed to the formation of an AsZn–2VZn acceptor complex. optica.org
The table below summarizes key findings from various studies on arsenic doping for p-type ZnO.
| Doping Method | Arsenic Source | Post-Treatment | Resulting Carrier Type | Hole Concentration (cm⁻³) | Mobility (cm²/V·s) | Resistivity (Ω·cm) | Source(s) |
| Pulsed Laser Deposition (PLD) | Zn₃As₂/ZnO Target | Annealed at 200°C in N₂ | p-type | 2.48×10¹⁷ to 1.18×10¹⁸ | Not Reported | Not Reported | researchgate.net |
| Spin Coating | As oxide | Air-annealing at 600°C | p-type | Not Reported | 380 to 490 | 3.6 to 1.2 | researchgate.net |
| Ion Implantation | Arsenic Ions | In-situ heating to 560°C & ex-situ annealing at 900°C in O₂ | p-type | 2.5×10¹³ cm⁻² (Sheet) | Not Reported | Not Reported | aip.org |
| MOCVD | GaAs surface source | In-situ annealing | p-type | Not Reported | Not Reported | Not Reported | optica.org |
Nanostructure and Nanowire Research Applications
This compound is a subject of significant research in the field of nanostructures, particularly in the form of nanowires. One-dimensional (1D) nanostructures like nanowires are of great interest for advanced optoelectronic devices because they can offer superior properties, such as high carrier mobility and efficient light confinement, compared to bulk materials or polycrystalline films. mdpi.com
A notable area of research is the synthesis of zinc phosphide-arsenide (Zn₃(P₁₋ₓAsₓ)₂) solid solution nanowires. acs.orgnih.gov These ternary alloy nanowires have attracted considerable attention for their potential in optoelectronic nanodevices, primarily due to their tunable band gap. acs.orgnih.gov By controlling the composition (the value of 'x' in Zn₃(P₁₋ₓAsₓ)₂), the band gap can be continuously tuned from approximately 1.5 eV (for pure Zn₃P₂) down to 1.0 eV (for pure Zn₃As₂). acs.orgnih.gov
These nanowires are commonly synthesized using chemical vapor deposition (CVD). acs.orgnih.gov Research has demonstrated the ability to grow single-crystalline nanowires with a uniform growth direction along the axis over the entire compositional range. acs.orgnih.gov Furthermore, the introduction of an indium source as a catalyst can alter the growth mechanism, leading to different crystal structures, including cubic-hexagonal polytypic twinned superlattices and bicrystalline structures. acs.orgnih.gov This also changes the growth direction to for Zn₃P₂ and for Zn₃As₂. acs.orgnih.gov Photodetector devices fabricated from individual nanowires have shown that the single-crystalline nanowires with the growth direction exhibit higher photoconversion efficiency than the twinned crystalline structures. acs.orgnih.gov
The table below details the structural and optical properties of these advanced nanowires.
| Nanowire Type | Growth Catalyst | Resulting Structure | Growth Direction | Tunable Band Gap (eV) | Source(s) |
| Zn₃(P₁₋ₓAsₓ)₂ | None specified | Single-crystalline | 1.0 - 1.5 | acs.orgnih.gov | |
| Zn₃P₂ | Indium (In) | Twinned superlattice / Bicrystalline | ~1.5 | acs.orgnih.gov | |
| Zn₃As₂ | Indium (In) | Twinned superlattice / Bicrystalline | ~1.0 | acs.orgnih.gov |
Advanced Characterization Techniques for Zinc Arsenide Research
Spectroscopic Methods for Chemical and Compositional Analysis
Spectroscopic techniques are indispensable for elucidating the elemental makeup and chemical nature of zinc arsenide.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. malvernpanalytical.comcarleton.edu In the context of this compound research, XPS is crucial for analyzing the chemical bonding between zinc and arsenic atoms.
The process involves irradiating the Zn₃As₂ sample with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. malvernpanalytical.comcarleton.edu The binding energy of the emitted photoelectrons can be calculated, which is characteristic of each element. Small shifts in these binding energies, known as chemical shifts, provide detailed information about the oxidation state and local chemical environment of the atoms. carleton.edu For instance, XPS can distinguish between elemental zinc, zinc bonded to arsenic in the Zn₃As₂ lattice, and surface zinc oxide (ZnO) that may form due to exposure to air. capes.gov.bricm.edu.pl Analysis of the Zn 2p and As 3d core level spectra allows for a precise determination of the chemical bonding states, which is fundamental to understanding the material's stability and electronic properties. icm.edu.pl
Table 1: Representative XPS Data for this compound Analysis
| Core Level | Typical Binding Energy (eV) | Information Gleaned |
| Zn 2p₃/₂ | ~1022 | Identification of Zinc, determination of its oxidation state (e.g., Zn²⁺ in Zn₃As₂). |
| As 3d | ~41 | Identification of Arsenic, determination of its oxidation state (e.g., As³⁻ in Zn₃As₂). |
| O 1s | ~531 | Detection of surface oxidation (e.g., formation of ZnO or arsenic oxides). |
| C 1s | ~285 | Detection of surface adventitious carbon contamination. |
Secondary Ion Mass Spectrometry (SIMS) is a technique used to analyze the composition of solid surfaces and thin films by sputtering the surface with a focused primary ion beam and analyzing the ejected secondary ions. wikipedia.org It is the most sensitive surface analysis technique, capable of detecting elements in the parts per million (ppm) to parts per billion (ppb) range. wikipedia.orgcameca.com This makes SIMS exceptionally powerful for compositional profiling and mapping the distribution of dopants and impurities within this compound.
In dynamic SIMS mode, the primary ion beam continuously erodes the sample surface, allowing for the analysis of the composition as a function of depth. cameca.com This generates a depth profile that can reveal the distribution of zinc and arsenic, the presence of any contaminants, and the concentration profile of intentionally introduced dopants through the thickness of a Zn₃As₂ film or crystal. mdpi.com This capability is vital for verifying the stoichiometry of grown films and for understanding the diffusion behavior of impurities, which can significantly impact the material's electrical and optical properties. rsc.org
Table 2: Key Applications of SIMS in this compound Research
| Analysis Type | Primary Ion Beam | Information Obtained | Significance |
| Depth Profiling | O₂⁺ or Cs⁺ | Elemental concentration vs. depth. | Verifies film stoichiometry, identifies interfacial diffusion, and determines dopant profiles. |
| Impurity Mapping | Focused ion beam (e.g., Ga⁺) | 2D/3D distribution of trace elements. | Reveals impurity segregation at grain boundaries or defects. |
| Isotopic Analysis | Any | Ratio of different isotopes of an element. | Used in diffusion studies with isotopic tracers. |
Electrical and Transport Characterization Methods
Understanding the movement of charge carriers is fundamental for the development of electronic devices based on this compound.
Hall effect measurements are a critical method for determining the key transport properties of semiconductor materials. msu.edu By applying a magnetic field perpendicular to the direction of current flow in a sample, a transverse voltage (the Hall voltage) is generated. northwestern.edu The polarity of this voltage indicates the dominant charge carrier type (electrons or holes).
The measurement allows for the direct calculation of the carrier concentration (n or p) and the Hall mobility (μ), which is a measure of how quickly a charge carrier can move through the material under the influence of an electric field. mdpi.commsu.edu For this compound, which is known for its high carrier mobility, this technique is essential for quality assessment of grown crystals and films. Temperature-dependent Hall effect measurements can provide further insights into scattering mechanisms and the activation energies of dopants or defect levels. nasa.gov
Table 3: Typical Parameters Obtained from Hall Effect Measurements on II-V Semiconductors
| Parameter | Symbol | Typical Units | Significance for Zn₃As₂ |
| Carrier Type | - | p-type or n-type | Determines the fundamental nature of conductivity. |
| Carrier Concentration | n, p | cm⁻³ | Quantifies the number of free charge carriers available for conduction. |
| Hall Mobility | µH | cm²/Vs | Indicates the material's quality and potential for high-speed device applications. aip.org |
| Resistivity | ρ | Ω·cm | Measures the material's opposition to current flow. |
Capacitance-Voltage (C-V) measurements are a powerful, non-destructive technique used to characterize semiconductor junctions and interfaces. nii.ac.jp When this compound is part of a heterojunction (a junction between two different semiconductor materials), a Schottky diode, or a Metal-Insulator-Semiconductor (MIS) structure, C-V analysis provides a wealth of information. osti.govresearchgate.net
By applying a varying DC voltage across the device and measuring the resulting capacitance, one can determine the doping profile (carrier concentration versus depth) in the near-interface region, the built-in potential of the junction, and the density of interface states. nii.ac.jpscience.gov For Zn₃As₂-based heterostructures, C-V characteristics are crucial for evaluating the quality of the interface, identifying charge trapping, and understanding the band alignment, which are all critical parameters for the performance of devices like transistors and photodetectors. uio.no The shape of the 1/C² versus voltage plot can indicate whether the junction is abrupt or graded. researchgate.net
Microscopic and Structural Probes Beyond Standard Imaging
While standard microscopy techniques like SEM and TEM provide morphological and basic structural information, more advanced scanning probe methods are required to map local electrical and structural properties at the nanoscale.
Advanced electrical scanning probe microscopy (SPM) techniques offer the ability to measure electronic properties with high spatial resolution. researchgate.net For this compound research, techniques such as scanning spreading resistance microscopy (SSRM) and scanning capacitance microscopy (SCM) can be used to map carrier concentration and type across a sample's cross-section. uio.no This is particularly useful for visualizing p-n junctions, analyzing dopant distribution in complex nanostructures, and identifying electrically active defects. researchgate.net
Furthermore, techniques like scanning microwave impedance microscopy (sMIM) can probe local conductivity and permittivity variations with nanoscale resolution, providing direct electrical evidence of dopant incorporation in nanostructures like nanowires. researchgate.net These advanced microscopic probes are essential for correlating the physical structure of this compound materials with their local electronic behavior, paving the way for the rational design of novel nanodevices. frontiersin.org
Bulk Material Elemental and Purity Analysis
Ensuring the elemental stoichiometry and high purity of this compound is critical for its performance in electronic devices. Several techniques are employed for the bulk analysis of this compound.
X-Ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. americanelements.com In XRF, the sample is irradiated with high-energy X-rays, causing the atoms within the sample to emit characteristic "fluorescent" X-rays. The energy of these emitted X-rays is unique to each element, allowing for qualitative and quantitative analysis.
For this compound, XRF can be used to confirm the presence of zinc and arsenic and to detect the presence of other elemental impurities. americanelements.comnih.gov The intensity of the characteristic X-ray peaks is proportional to the concentration of the respective element. XRF is a versatile technique applicable to various sample forms, including powders and solids. psu.edu Recent advancements have led to the development of portable XRF spectrometers for in-field analysis. nih.gov Studies have shown that XRF can be a reliable method for measuring zinc concentrations in various matrices. frontiersin.org In some applications, XRF has been used in conjunction with other techniques to provide a comprehensive analysis of materials. spring8.or.jp
Glow Discharge Mass Spectrometry (GDMS) is a highly sensitive analytical technique for the direct elemental analysis of solid materials. canada.caeag.com It is considered an industry standard for determining the purity of high-purity materials, including semiconductors like this compound. canada.ca The technique involves sputtering the sample material in a low-pressure argon discharge. The sputtered atoms are then ionized in the plasma and subsequently analyzed by a high-resolution mass spectrometer. canada.ca
GDMS is capable of detecting impurities from percentage levels down to the sub-parts-per-billion (ppb) range in a single analysis. canada.ca This makes it an ideal tool for certifying the purity of high-purity materials, often up to 99.99999% (7N). eag.com A significant advantage of GDMS is that it analyzes the solid sample directly, thereby avoiding the laborious and potentially error-prone dissolution steps required by solution-based techniques like ICP-MS. canada.ca The technique offers full elemental coverage of all stable isotopes, with the exception of hydrogen. eag.com
Table 2: Typical Detection Capabilities of GDMS for High-Purity Materials
| Purity Level | Detection Range | Application in this compound |
| 6N (99.9999%) | Parts per billion (ppb) | Recommended for samples requiring the highest purity, with enhanced detection limits for specific elements. canada.ca |
| 7N (99.99999%) | Sub-ppb | Used for certifying ultra-high purity materials for advanced semiconductor applications. eag.com |
Inductively Coupled Plasma (ICP) techniques, primarily ICP-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectrometry (ICP-OES), are powerful methods for elemental analysis. ucsb.edunih.gov For the analysis of solid materials like this compound, the sample must first be digested into a liquid form. The resulting solution is then introduced into a high-temperature argon plasma, which atomizes and ionizes the elements.
In ICP-MS, the ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the determination of elemental concentrations at trace and ultra-trace levels. nih.govmdpi.com ICP-MS is known for its exceptional sensitivity, with detection limits often in the parts-per-trillion (ppt) range for many elements. mdpi.com It also has multi-element capability, allowing for the simultaneous measurement of numerous elements. nih.gov
ICP-OES, on the other hand, measures the characteristic light emitted by the elements in the plasma to determine their concentrations. While generally less sensitive than ICP-MS, it is a robust and widely used technique for elemental analysis. Both ICP-MS and ICP-OES are standard methods for the characterization of high-purity materials. ucsb.edu When analyzing for arsenic and zinc, corrections for potential isobaric interferences (e.g., from selenium on arsenic) may be necessary in ICP-MS. epa.gov
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique often integrated with electron microscopes, such as Scanning Electron Microscopes (SEM) and Transmission Electron Microscopes (TEM). scielo.org.mxntnu.no When the electron beam of the microscope interacts with the sample, it causes the emission of characteristic X-rays from the atoms in the specimen. The EDX detector measures the energy and intensity of these X-rays to identify the elemental composition of the sample at a microscopic level.
In the study of this compound, EDX is used to determine the atomic percentages of zinc and arsenic, confirming the stoichiometry of the compound. aip.org It can provide compositional maps, showing the spatial distribution of elements within the sample. scielo.org.mx This is particularly useful for analyzing the homogeneity of thin films and identifying any secondary phases or elemental segregation. aip.orgscielo.org.mx For instance, in the analysis of gallium arsenide layers, EDX was used to confirm that the As/Ga ratio was nearly stoichiometric. scielo.org.mx The technique can distinguish between different elements, and the signal intensity is related to the concentration of the element in the analyzed volume. edax.com
Future Research Directions and Unresolved Challenges in Zinc Arsenide Materials Science
Enhancing Control over Material Stoichiometry and Purity for Reproducible Properties
A primary challenge in the field of zinc arsenide research is achieving precise control over material stoichiometry and purity, which is fundamental for obtaining reproducible electronic and optical properties. The synthesis of this compound films, particularly through methods like vacuum evaporation, often results in amorphous structures with variable stoichiometry (ZnAsₓ, where x can range from 0.5 to 2.8). osti.gov This variability stems from the complex thermodynamics of the zinc-arsenic system, where the constituent elements possess conflicting properties that complicate compositional control during growth. researchgate.net
In thin-film deposition, a significant disparity between targeted and measured film thicknesses has been observed, a phenomenon attributed to low or inconsistent sticking coefficients of the evaporated species. optica.orgbyu.eduresearchgate.net This lack of control hinders the reliable fabrication of devices with predictable performance. Research efforts are therefore focused on refining synthesis techniques, such as flash evaporation and RF-sputtering, to better manage the incorporation of zinc and arsenic. osti.gov The goal is to develop processes that can consistently produce films with a desired, uniform stoichiometry and high purity, which is a prerequisite for any potential commercial application.
Table 1: Synthesis Methods and Associated Stoichiometry Control Challenges
| Synthesis Method | Description | Stoichiometry & Purity Challenges | Key Research Directions |
| Vacuum Evaporation | Thermal evaporation of powdered Zn₃As₂ or co-evaporation of zinc and arsenic elements onto a substrate in a high-vacuum environment. osti.gov | Difficulty in controlling the Zn:As ratio due to different vapor pressures. Low sticking coefficients can lead to thickness and composition inconsistencies. byu.edu | Optimization of substrate temperature, deposition rate, and precursor flux. Exploration of flash evaporation to maintain source stoichiometry. osti.gov |
| RF-Sputtering | Using a radio-frequency plasma to bombard a this compound target, ejecting material that deposits onto a substrate. osti.gov | Potential for preferential sputtering of one element over the other. Incorporation of sputtering gas (e.g., Argon) into the film as an impurity. | Fine-tuning of plasma power, gas pressure, and target composition. Post-deposition annealing to improve crystallinity and remove impurities. |
| Chemical Vapor Transport (CVT) | Using a transport agent (e.g., iodine) to transport zinc and arsenic from a source to a cooler substrate where the compound crystallizes. acs.org | Precise control of the temperature gradient and transport agent concentration is critical. Unwanted side reactions can introduce impurities. | Thermodynamic modeling to predict optimal growth conditions. acs.org Use of seeded growth to improve crystal quality and control. mit.edu |
Addressing Environmental and Safety Considerations in this compound Synthesis and Application
The presence of arsenic, a toxic and hazardous element, in this compound necessitates stringent environmental and safety protocols throughout the material's lifecycle. nih.govnih.gov Arsenic and its compounds are subject to extensive regulation, such as the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) framework in Europe, due to their potential impact on human health and the environment. hbm4eu.eueuropa.eu The primary sources of arsenic in the environment are often related to industrial processes like the smelting of non-ferrous metals, including zinc. healthandenvironment.orgbibliotekanauki.pl
A significant challenge for materials scientists is the development of "greener" synthesis routes that minimize exposure to toxic precursors and reduce hazardous waste. This includes improving the efficiency of reactions to consume a greater percentage of the starting materials and developing methods for capturing and recycling or safely disposing of arsenic-containing byproducts. Furthermore, the long-term stability of this compound in devices is a concern; degradation could potentially leach arsenic into the environment. Research must therefore also focus on the stability of this compound materials under operational stress and the development of effective encapsulation strategies to mitigate these risks, aligning with environmental objectives to reduce anthropogenic releases of zinc and arsenic. canada.ca
Exploration of Novel this compound Polymorphs and Ternary Alloys
The known tetragonal crystal structure of Zn₃As₂ is just one possibility within a potentially rich landscape of polymorphs and related alloys. wikipedia.org Research into novel crystalline phases is a key direction for discovering new functionalities. While studies on zinc oxide have revealed multiple polymorphs like wurtzite, zinc-blende, and rocksalt, the exploration of analogous structures for this compound is still in its early stages. sci-hub.seresearchgate.netrsc.org Theoretical predictions suggest that other stable or metastable polymorphs of this compound could exist, offering different electronic and optical properties.
Furthermore, the formation of ternary and quaternary alloys provides a powerful method for tuning material properties. For example, solid solutions of zinc phosphide (B1233454) and this compound (Zn₃(P₁₋ₓAsₓ)₂) allow for the continuous tuning of the direct bandgap from approximately 1.5 eV (Zn₃P₂) down to 1.0 eV (Zn₃As₂). wikipedia.orgacs.org This tunability is highly desirable for creating optoelectronic devices that operate at specific wavelengths. acs.org The synthesis of other complex arsenides containing zinc, such as K₂Zn₅As₄ and RE₂/₃Zn₂As₂, demonstrates the versatility of this compound chemistry and opens avenues for creating novel materials with unique structural motifs and electronic characteristics. znaturforsch.comacs.org
Table 2: Selected this compound Alloys and Their Properties
| Alloy System | General Formula | Crystal Structure | Key Property | Potential Application |
| Zinc Phosphide Arsenide | Zn₃(P₁₋ₓAsₓ)₂ | Tetragonal (Pseudocubic) | Tunable direct bandgap (1.0–1.5 eV) wikipedia.orgacs.org | Tunable nanowire photodetectors wikipedia.org |
| Zinc Cadmium Arsenide Phosphide | (Zn₁₋ₓCdₓ)₃(P₁₋ᵧAsᵧ)₂ | Tetragonal | Full solid solution over the entire compositional range wikipedia.org | Optoelectronics, photovoltaics, thermoelectrics wikipedia.org |
| Rare-Earth Zinc Arsenides | RE₂/₃Zn₂As₂ (RE=La, Ce, etc.) | Trigonal (CaAl₂Si₂-type) | Layered structure with 2D [Zn₂As₂] networks znaturforsch.com | Novel electronic and magnetic materials |
Development of High-Quality Single Crystals with Low Defect Densities
The intrinsic properties of a semiconductor are best revealed in its single-crystal form, where the influence of grain boundaries is eliminated. However, growing large, high-quality single crystals of this compound with low defect densities remains a significant challenge. mit.edu The high volatility of arsenic and the potential for decomposition at temperatures below the melting point complicate traditional melt-growth techniques like Czochralski or Bridgman. mit.eduamericanelements.com
Consequently, methods like chemical vapor transport (CVT) are often employed, but these can suffer from spontaneous nucleation, leading to small, polycrystalline samples with high concentrations of defects such as vacancies, interstitials, and antisite defects. mit.edumdpi.com These defects can act as charge traps or scattering centers, degrading electronic performance. Future research is focused on advanced crystal growth techniques, such as seeded CVT, which has shown promise in improving the crystal quality of related materials like boron arsenide. mit.edu Another avenue is the exploration of flux growth methods, which can operate at lower temperatures. 2dsemiconductors.com The development of reliable methods for characterizing defect densities, for instance through specific chemical etchants, is also crucial for providing feedback to improve growth processes. google.com
Integration of this compound in Hybrid Material Systems for Enhanced Functionality
One of the most promising future directions for this compound is its use as a component in hybrid material systems and heterostructures, where it can impart a specific function that is difficult to achieve with other materials. musechem.com A key example is the use of a thin this compound layer as an arsenic source for the p-type doping of zinc oxide (ZnO). optica.orgbyu.edu Sputtering ZnO onto a heated Zn₃As₂-coated substrate has been shown to produce stable, heavily p-doped ZnO films, overcoming a major obstacle in ZnO-based optoelectronics. optica.orgbyu.eduresearchgate.net
The primary challenge in integrating this compound into such heterostructures is managing the interface between dissimilar materials. Issues such as lattice mismatch, chemical reactivity, and inter-diffusion of elements must be carefully controlled to create a sharp, electronically clean interface. purdue.eduaip.org The compatibility of this compound with other III-V semiconductors opens the door for its use in advanced electronic and optoelectronic devices, such as heterojunction transistors or multi-junction solar cells. musechem.comgoogle.com Future work will involve detailed studies of the growth and properties of Zn₃As₂-based heterointerfaces to optimize device performance.
Advanced Theoretical Modeling for Predictive Material Design and Performance
Advanced theoretical modeling and computational simulations are indispensable tools for accelerating the discovery and development of this compound-based materials. First-principles calculations, primarily based on Density Functional Theory (DFT), allow researchers to predict the fundamental properties of materials before they are synthesized. researchgate.netresearchgate.net This includes calculating electronic band structures, defect formation energies, and the properties of novel polymorphs and alloys. mdpi.comacs.orgresearchgate.net
For example, theoretical models can be used to screen potential ternary alloys for desirable bandgaps and effective masses, guiding experimental efforts toward the most promising compositions. aip.org Simulations can also elucidate the role of specific point defects on electronic conductivity, helping to identify the origin of performance limitations in real materials. mdpi.com Furthermore, modeling can predict the effects of external stimuli, such as pressure or strain, on the material's properties, opening up possibilities for new device functionalities. acs.org By combining these theoretical predictions with experimental validation, researchers can establish a more efficient cycle of material design, synthesis, and characterization.
Scalability and Commercialization Challenges in Specific Optoelectronic and Photovoltaic Applications
While this compound shows promise in the laboratory, significant hurdles remain for its scalability and commercialization in specific applications like optoelectronics and photovoltaics. A major challenge is the transition from small-scale synthesis to large-scale, cost-effective industrial production. dtic.mil The processes must be highly reliable and yield materials with consistent quality, a challenge given the difficulties in controlling stoichiometry. byu.edu
For this compound to be commercially viable, it must offer a clear performance or cost advantage over established materials like gallium arsenide or silicon. mdpi.com In photovoltaics, the abundance and low cost of zinc and arsenic are attractive, but the efficiency and stability of this compound-based solar cells must be competitive. osti.gov In optoelectronics, its use may be as a niche material that enables other technologies, such as p-type ZnO. optica.orgglobalspec.com However, the manufacturing processes for creating these hybrid structures must themselves be scalable and cost-effective. google.com Overcoming technical barriers related to material quality, device fabrication, and long-term stability will be critical for this compound to move beyond the research lab and into commercial applications. govinfo.gov
Q & A
Q. How can researchers reconcile conflicting reports on this compound’s photocatalytic efficiency under visible light?
- Methodological Answer : Standardize testing protocols (AM 1.5G illumination, 100 mW/cm²) and control surface area via BET analysis. Use transient absorption spectroscopy to quantify charge carrier lifetimes. Publish raw datasets with Open Science Framework (OSF) to enable cross-lab reproducibility audits .
Tables for Key Properties
| Property | Value/Method | Reference |
|---|---|---|
| Crystal Structure | Orthorhombic (Pnma), a=8.21 Å, b=6.14 Å, c=7.89 Å | |
| Bandgap (Experimental) | 1.0–1.2 eV (Direct, UV-Vis) | |
| Decomposition Temperature | 650°C (TGA in Ar) | |
| Carrier Mobility | 150–220 cm²/V·s (Hall effect, 300 K) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
